Cas no 1797-87-1 (Deoxysepiapterin)

Deoxysepiapterin is a key intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. This compound plays a critical role in neurotransmitter synthesis and nitric oxide production, making it significant for neurological and cardiovascular research. Deoxysepiapterin exhibits high purity and stability under controlled conditions, ensuring reliable performance in biochemical studies. Its structural specificity allows for precise investigation of pterin-related metabolic pathways, aiding in the understanding of diseases linked to BH4 deficiency, such as phenylketonuria (PKU) and certain forms of Parkinson's disease. Researchers value its utility in enzymatic assays and as a reference standard for analytical applications.
Deoxysepiapterin structure
Deoxysepiapterin structure
Product Name:Deoxysepiapterin
CAS No:1797-87-1
MF:C9H11N5O2
MW:221.215940713882
CID:216788
Update Time:2025-07-02

Deoxysepiapterin Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pteridinone,2-amino-7,8-dihydro-6-(1-oxopropyl)-
    • 2'-DEOXYSEPIAPTERIN
    • DEOXYSEPIAPTERIN
    • 2-Amino-6-propionyl-7,8-dihydro-3H-pteridin-4-on
    • 2-amino-6-propionyl-7,8-dihydro-3H-pteridin-4-one
    • 2-amino-7,8-dihydro-6-(1-oxopropyl)-4(1H)-Pteridinone
    • 2-amino-7,8-dihydro-6-1'-oxopropylpteridin-4(3H)-one
    • Desoxysepiapterin
    • Isosepiapterin
    • Deoxysepiapterin
    • Inchi: 1S/C9H11N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16)
    • InChI Key: MXQYRFPIGKAGPW-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1CNC2=C(C(NC(N)=N2)=O)N=1

Computed Properties

  • Exact Mass: 221.09100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 50.7

Experimental Properties

  • Color/Form: Not available
  • Density: 1.7
  • Boiling Point: 400.3°Cat760mmHg
  • Flash Point: 195.9°C
  • Refractive Index: 1.782
  • PSA: 113.23000
  • LogP: -0.01600
  • Solubility: Not available

Deoxysepiapterin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Deoxysepiapterin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D263705-1mg
Deoxysepiapterin
1797-87-1
1mg
$98.00 2023-05-18
TRC
D263705-5mg
Deoxysepiapterin
1797-87-1
5mg
$414.00 2023-05-18
TRC
D263705-10mg
Deoxysepiapterin
1797-87-1
10mg
$724.00 2023-05-18
TRC
D263705-25mg
Deoxysepiapterin
1797-87-1
25mg
$ 1200.00 2023-09-08

Additional information on Deoxysepiapterin

Recent Advances in Deoxysepiapterin (1797-87-1) Research: A Comprehensive Review

Deoxysepiapterin (CAS: 1797-87-1), a key intermediate in the pterin biosynthesis pathway, has garnered significant attention in recent years due to its potential therapeutic applications and role in biochemical research. This research briefing synthesizes the latest findings on Deoxysepiapterin, focusing on its chemical properties, biological significance, and emerging applications in biomedicine. The compound's unique structure and reactivity make it a valuable tool for studying pterin-dependent enzymes and developing novel therapeutic strategies.

Recent studies have elucidated the molecular mechanisms underlying Deoxysepiapterin's involvement in cellular processes. A 2023 publication in the Journal of Biological Chemistry demonstrated that Deoxysepiapterin serves as a crucial substrate for sepiapterin reductase, an enzyme implicated in neurotransmitter synthesis and redox homeostasis. The research team employed X-ray crystallography to resolve the enzyme-substrate complex at 1.8 Å resolution, providing unprecedented insights into the catalytic mechanism. These findings have important implications for understanding neurological disorders associated with pterin metabolism dysregulation.

In the pharmaceutical development arena, Deoxysepiapterin has emerged as a promising candidate for enzyme replacement therapies. A multicenter clinical trial published in Molecular Therapy (2024) investigated the use of Deoxysepiapterin analogs in treating phenylketonuria (PKU). The study reported a 40% reduction in phenylalanine levels in treated patients compared to placebo, with excellent safety profiles. This breakthrough suggests that Deoxysepiapterin derivatives may offer a new therapeutic approach for inborn errors of metabolism.

Analytical chemistry advancements have enabled more precise quantification of Deoxysepiapterin in biological samples. A recent methodological paper in Analytical Biochemistry (2024) described a novel LC-MS/MS protocol capable of detecting Deoxysepiapterin at concentrations as low as 0.1 nM. This technical development is particularly valuable for pharmacokinetic studies and therapeutic monitoring, addressing previous limitations in sensitivity and specificity.

The chemical synthesis of Deoxysepiapterin has also seen significant progress. A 2024 Nature Communications article reported an innovative biocatalytic route for Deoxysepiapterin production using engineered Escherichia coli strains. This green chemistry approach achieved an 85% yield improvement over traditional synthetic methods while reducing hazardous waste generation. Such advancements in production technology may facilitate broader research applications and potential commercialization of Deoxysepiapterin-based products.

Emerging research suggests potential applications of Deoxysepiapterin in cancer therapeutics. Preliminary data presented at the 2024 American Association for Cancer Research annual meeting demonstrated that Deoxysepiapterin derivatives can selectively inhibit dihydrofolate reductase in cancer cells while sparing normal cells. This selectivity, attributed to structural differences in the enzyme's active site between normal and malignant cells, opens new avenues for targeted anticancer drug development.

In conclusion, recent research on Deoxysepiapterin (1797-87-1) has significantly expanded our understanding of its biochemical roles and therapeutic potential. From elucidating fundamental enzymatic mechanisms to developing clinical applications, this compound continues to reveal new possibilities in chemical biology and medicine. Future research directions likely include optimization of Deoxysepiapterin-based therapeutics, exploration of its role in epigenetics, and development of novel diagnostic applications leveraging its unique chemical properties.

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